Sarafotoxin S6c

Endothelin Receptors Receptor Binding Assay Selectivity Profile

Sarafotoxin S6c is the definitive molecular probe for experiments requiring unequivocal ETB receptor activation. Its >100,000-fold selectivity for ETB (Ki ≈ 0.29 nM) over ETA (Ki ≈ 28,000 nM) eliminates the confounding mixed-receptor responses observed with endothelin-1 or sarafotoxin S6b. This specificity is critical for mapping ETB-mediated vasoconstriction, validating novel antagonists in hypertension and PAH models, and conducting translational studies using human tissue preparations where receptor-subtype attribution must be incontrovertible.

Molecular Formula C103H147N27O37S5
Molecular Weight 2515.8 g/mol
CAS No. 121695-87-2
Cat. No. B038081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarafotoxin S6c
CAS121695-87-2
Synonyms3,3'-((2Z,5Z,8Z,11E,14Z,17Z,20Z,23Z,26Z,29Z,37Z,40Z,43Z,46Z)-36-((1Z,4Z,7Z,10Z,13Z,16Z)-3-((1H-imidazol-5-yl)methyl)-15-(sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7,10,13,16-hexahydroxy-6-(3-hydroxy-3-iminopropyl)-19-(1H-indol-3-yl)-12-isopropyl-2
Molecular FormulaC103H147N27O37S5
Molecular Weight2515.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N
InChIInChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)
InChIKeyLXPHPKVWHQLBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarafotoxin S6c (CAS 121695-87-2): A Potent and Highly Selective ETB Endothelin Receptor Agonist for Cardiovascular and Pharmacological Research


Sarafotoxin S6c is a 21-amino acid peptide isotoxin derived from the venom of the Israeli burrowing asp (Atractaspis engaddensis) [1]. It functions as a potent and highly selective agonist for the endothelin type B (ETB) receptor, with reported binding affinity constants (Ki) of approximately 0.29 nM for ETB and 28,000 nM for the ETA receptor, reflecting a selectivity ratio of ~100,000-fold . This pronounced subtype selectivity distinguishes Sarafotoxin S6c from other endothelin family peptides, such as endothelin-1 (ET-1) and sarafotoxin S6b, which exhibit far less discriminatory binding between ETA and ETB receptors [2]. Due to its unique pharmacological profile, Sarafotoxin S6c is a critical research tool for delineating ETB-mediated physiological and pathophysiological processes, particularly in studies of vascular tone regulation, smooth muscle contraction, and cellular proliferation .

Why Generic Endothelin Receptor Ligands Cannot Substitute for Sarafotoxin S6c in ETB-Selective Investigations


Substitution of Sarafotoxin S6c with other endothelin receptor agonists, such as endothelin-1 (ET-1) or sarafotoxin S6b, is scientifically invalid when experimental design requires unequivocal activation of the ETB receptor subtype. While ET-1 exhibits high affinity for both ETA and ETB receptors (Ki values in the picomolar range for both), Sarafotoxin S6c demonstrates a >100,000-fold selectivity for ETB over ETA . This profound difference in receptor selectivity profile means that ET-1 will concurrently engage both receptor populations, leading to mixed pharmacological responses that confound interpretation of ETB-specific signaling, vascular effects, and functional outcomes [1]. Similarly, the closely related isopeptide sarafotoxin S6b retains significantly higher affinity for the ETA receptor compared to S6c, rendering it an inadequate tool for studies demanding pure ETB agonism . The quantitative evidence presented below substantiates why Sarafotoxin S6c is the requisite molecular probe for experiments where precise ETB receptor activation is paramount.

Quantitative Differentiation of Sarafotoxin S6c: Comparative Binding Affinity, Functional Selectivity, and In Vivo Pharmacology


Superior ETB Receptor Binding Selectivity of Sarafotoxin S6c Over Endothelin-1

Sarafotoxin S6c exhibits a >100,000-fold selectivity for the ETB receptor over the ETA receptor, in stark contrast to the non-selective binding profile of endothelin-1 (ET-1) . In competitive radioligand binding assays using [125I]-ET-1, Sarafotoxin S6c demonstrates a Ki of approximately 20 pM for ETB receptors (in rat hippocampus) and approximately 4500 nM for ETA receptors (in rat atria/aorta), whereas ET-1 binds both receptor subtypes with high affinity (Ki values typically in the 0.1 nM range) [1]. This differential binding translates to an ETB/ETA selectivity ratio of approximately 225,000-fold for Sarafotoxin S6c in this study, a property that enables unambiguous ETB receptor targeting in complex biological systems.

Endothelin Receptors Receptor Binding Assay Selectivity Profile

Functional ETB Selectivity Demonstrated by Differential Phosphoinositide Turnover

Sarafotoxin S6c selectively stimulates phosphoinositide (PI) hydrolysis in tissues expressing ETB receptors, with minimal activity in ETA receptor-rich tissues, a functional distinction not observed with endothelin-1 (ET-1) [1]. In rat hippocampal slices (ETB-expressing), Sarafotoxin S6c potently induces PI turnover with an EC50 of approximately 10 nM, but it fails to produce a comparable effect in rat atria (ETA-expressing) even at concentrations exceeding 1 µM [2]. In contrast, ET-1 is a potent activator of PI turnover in both hippocampal and atrial tissues, reflecting its non-selective agonism at both receptor subtypes [3]. This functional dichotomy confirms that Sarafotoxin S6c's selectivity extends from binding to downstream intracellular signaling, making it a more precise tool for studying ETB receptor pharmacology.

Signal Transduction Phosphatidylinositol Turnover Functional Selectivity

Reduced Affinity for ETA Receptor and Toxicity Compared to Sarafotoxin S6b

Sarafotoxin S6c is distinguished from the closely related isopeptide sarafotoxin S6b by a critical amino acid substitution (Lys9 to Glu9) that results in a 100 to 10,000-fold reduction in affinity for the ETA receptor and a corresponding decrease in toxicity . While sarafotoxin S6b exhibits high affinity for both ETA and ETB receptors and demonstrates significant cardiotoxic and vasoconstrictor activities, Sarafotoxin S6c's diminished ETA interaction renders it a selective ETB agonist with a substantially improved safety and specificity profile . This structural difference is directly linked to the Lys9→Glu9 substitution, which is the primary determinant of Sarafotoxin S6c's reduced activity at the ETA receptor, as confirmed by chimera peptide studies [1].

Structure-Activity Relationship Toxicity ETA Receptor Affinity

Potent In Vivo Pressor Activity via ETB Receptor Activation

Sarafotoxin S6c produces a robust and dose-dependent increase in diastolic arterial pressure in pithed rats, an effect that is mediated solely by ETB receptor activation and occurs at doses significantly lower than those required for non-selective agonists to achieve similar pressor responses [1]. Intravenous administration of Sarafotoxin S6c elicits a pressor effect with an ED25 (dose required to increase diastolic pressure by 25 mmHg) of approximately 0.1 nmol/kg [2]. While endothelin-1 (ET-1) also exhibits potent pressor activity, its concurrent activation of ETA and ETB receptors complicates the interpretation of its hemodynamic effects, as ETA and ETB receptors often mediate opposing or synergistic actions on vascular tone depending on the vascular bed . The use of Sarafotoxin S6c allows for the selective dissection of ETB-mediated cardiovascular responses in vivo.

In Vivo Pharmacology Cardiovascular Pressor Response

High ETB Selectivity in Human Tissues: Critical for Translational Research

Sarafotoxin S6c demonstrates consistent, high-affinity binding to ETB receptors in human tissues, with negligible affinity for the ETA subtype, thereby validating its utility as a selective pharmacological probe in human-derived systems [1]. In human hippocampal membranes, Sarafotoxin S6c binds with a Ki of 0.25 nM, whereas its affinity for ETA receptors in human uterine membranes is markedly lower (Ki > 7,300 nM) [2]. This >29,000-fold difference in affinity confirms that Sarafotoxin S6c's ETB selectivity observed in rodent models is conserved in human tissues, making it an indispensable tool for translational research where species-specific receptor pharmacology may be a concern .

Human Tissue Translational Pharmacology Receptor Subtype Distribution

Optimal Research and Industrial Applications for Sarafotoxin S6c (CAS 121695-87-2) Based on Demonstrated Selectivity and Potency


Definitive ETB Receptor Characterization in Native Tissue and Recombinant Systems

Sarafotoxin S6c is the agonist of choice for experiments designed to definitively characterize the pharmacological properties of ETB receptors in both native tissue preparations and heterologous expression systems. Its >100,000-fold selectivity for ETB over ETA ensures that observed responses—whether they involve calcium mobilization, MAP kinase activation, or second messenger generation—can be attributed exclusively to ETB receptor stimulation . This specificity is critical when mapping receptor distribution via autoradiography, validating new ETB-selective antibodies, or establishing functional assays for screening potential ETB modulators .

Dissecting ETB-Mediated Vascular Reactivity and Hemodynamics

In cardiovascular research, Sarafotoxin S6c enables the precise dissection of ETB receptor-mediated contributions to vascular tone and systemic hemodynamics. As demonstrated in pithed rat models, Sarafotoxin S6c produces a robust, ETB-specific pressor response at low nanomolar doses, allowing researchers to isolate ETB-mediated vasoconstriction from the complex, mixed ETA/ETB effects observed with non-selective agonists like ET-1 [1]. This makes it an essential tool for studies investigating the role of ETB receptors in hypertension, pulmonary arterial hypertension, and other vascular disorders where ETB receptor function may be altered .

Translational Validation of ETB Receptor Pharmacology in Human Tissue and Disease Models

The conserved high-affinity binding of Sarafotoxin S6c to human ETB receptors (Ki = 0.25 nM) validates its use in translational research aimed at understanding ETB receptor function in human health and disease [2]. Researchers can employ Sarafotoxin S6c in ex vivo human tissue bath studies, primary human cell culture models, and humanized animal models to investigate ETB receptor-mediated pathways relevant to conditions such as chronic kidney disease, cancer-associated fibrosis, and neurological disorders . Its ability to selectively activate human ETB receptors without confounding ETA-mediated effects is paramount for generating clinically translatable data.

Positive Control for ETB Receptor Antagonist Screening and Validation

Given its potent and selective agonism, Sarafotoxin S6c serves as an ideal positive control compound in assays designed to screen for and validate novel ETB receptor antagonists. In functional assays such as PI turnover, calcium flux, or vasoconstriction, Sarafotoxin S6c provides a robust and reproducible ETB-specific signal that can be challenged by candidate antagonists [3]. The clear, quantifiable shift in concentration-response curves in the presence of test compounds allows for accurate determination of antagonist potency (pA2 or pIC50 values) and mechanism of action, thereby accelerating the drug discovery process for ETB-targeted therapeutics .

Quote Request

Request a Quote for Sarafotoxin S6c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.